molecular formula C14H19F3N6O B5038072 5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5038072
M. Wt: 344.34 g/mol
InChI Key: RELKYUPONWKFQZ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 5-Methyl group: Enhances metabolic stability and modulates electronic properties of the scaffold.
  • 2-Trifluoromethyl group: Introduces electron-withdrawing effects, improving binding affinity to target enzymes like dihydroorotate dehydrogenase (DHODH) .
  • N-(3-Morpholinopropyl)amine: A morpholine-containing alkyl chain that improves solubility and pharmacokinetic properties compared to simpler aryl or alkyl amines.

Triazolopyrimidines are widely studied for their antimicrobial, antimalarial, and antitubulin activities. This compound’s design integrates features from optimized derivatives, such as DSM 74 (a related anti-malarial agent), but replaces the 4-(trifluoromethyl)phenyl group with a morpholinopropyl chain .

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N6O/c1-10-9-11(18-3-2-4-22-5-7-24-8-6-22)23-13(19-10)20-12(21-23)14(15,16)17/h9,18H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELKYUPONWKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Morpholinopropyl Side Chain: This step involves the alkylation of the triazolopyrimidine core with a morpholinopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the morpholinopropyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

DSM 74 (5-Methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)
  • Key Differences: DSM 74 has a 4-(trifluoromethyl)phenyl group at position 7, whereas the target compound uses a 3-morpholinopropyl chain. The morpholinopropyl group increases hydrophilicity (logP ~1.5 vs. DSM 74’s ~3.2) .
  • Biological Impact: DSM 74 showed moderate metabolic stability but lacked in vivo efficacy due to rapid clearance. The morpholinopropyl substitution in the target compound may reduce CYP450-mediated metabolism .
N-(4-Methoxyphenethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Key Differences :
    • Replaces the trifluoromethyl group at position 2 with hydrogen and uses a 4-methoxyphenethyl amine .
  • Activity :
    • Lacks the electron-withdrawing trifluoromethyl group, resulting in weaker enzyme inhibition (IC50 >1 µM vs. sub-100 nM for the target compound) .

Substituent-Specific Comparisons

Trifluoromethyl vs. Chloro or Methyl Groups
  • 2-Trifluoromethyl vs. 2-Chloro :
    • Chloro-substituted analogs (e.g., 5-chloro-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) exhibit reduced potency (IC50 = 314 nM) compared to trifluoromethyl derivatives (IC50 = 47 nM) .
  • 2-Trifluoromethyl vs. 2-Methyl :
    • Methyl groups at position 2 (e.g., 5-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) show lower metabolic stability due to increased susceptibility to oxidation .
Morpholinopropyl vs. Arylalkyl Amines
  • Morpholinopropyl vs. Phenethyl: Morpholinopropyl derivatives (e.g., the target compound) have higher aqueous solubility (>50 µg/mL) than phenethyl analogs (<10 µg/mL) . The morpholine ring may enhance blood-brain barrier penetration, relevant for neurodegenerative disease applications .
  • Morpholinopropyl vs. Naphthyl: Naphthyl-substituted compounds (e.g., DSM 1) exhibit potent enzyme inhibition (IC50 = 47 nM) but poor pharmacokinetics due to rapid metabolism .

Biological Activity

5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antiproliferative effects on cancer cells and interactions with tubulin.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against HeLa and A549 cells. The activity is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

CompoundCell LineIC50 (nM)Mechanism of Action
7dHeLa83Tubulin polymerization inhibition
7fA549101Induction of apoptosis
8qJurkat91G2/M phase arrest

These findings suggest that the presence of the trifluoromethyl group enhances the compound's interaction with tubulin, increasing its efficacy as an anticancer agent .

The mechanism by which these compounds exert their biological effects involves their interaction with microtubules. They act as inhibitors of tubulin polymerization, which is essential for mitosis. For example, compound 8q has been shown to accumulate cells in the G2/M phase of the cell cycle and induce apoptotic pathways through mitochondrial signaling .

Case Study 1: HeLa Cell Line

In a study examining the effects of various triazolo-pyrimidine derivatives on HeLa cells, it was found that This compound significantly inhibited cell growth. The study utilized flow cytometry to analyze cell cycle distribution and observed a marked increase in G2/M phase cells after treatment with the compound.

Case Study 2: Zebrafish Model

Another research effort involved testing the compound in zebrafish embryos, which are valuable for in vivo studies due to their transparency and rapid development. The results indicated that 8q not only inhibited HeLa cell growth but also affected embryonic development by inducing apoptosis in rapidly dividing cells .

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